PX-102 trans racemate

Stereochemistry FXR Agonist Potency Chiral Resolution

PX-102 trans racemate (CAS 1268244-85-4, PX20606 trans racemate) is a fully synthetic, non-steroidal farnesoid X receptor (FXR) agonist with reported EC50 values of 32 nM and 34 nM in FRET and M1H assay formats, respectively. This compound belongs to the cyclopropyl-linked isoxazole class of FXR modulators and is structurally defined as the trans racemate form comprising both (R,R)- and (S,S)-enantiomers.

Molecular Formula C30H26Cl3NO4
Molecular Weight 570.9 g/mol
Cat. No. B10801084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePX-102 trans racemate
Molecular FormulaC30H26Cl3NO4
Molecular Weight570.9 g/mol
Structural Identifiers
SMILESC.C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl
InChIInChI=1S/C29H22Cl3NO4.CH4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35;/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35);1H4/t20-,21-;/m0./s1
InChIKeyKHTLNTBMDCZNGU-GUTACTQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PX-102 trans racemate: FXR Agonist Procurement and Comparative Specification Guide


PX-102 trans racemate (CAS 1268244-85-4, PX20606 trans racemate) is a fully synthetic, non-steroidal farnesoid X receptor (FXR) agonist with reported EC50 values of 32 nM and 34 nM in FRET and M1H assay formats, respectively [1]. This compound belongs to the cyclopropyl-linked isoxazole class of FXR modulators and is structurally defined as the trans racemate form comprising both (R,R)- and (S,S)-enantiomers . PX-102 was advanced to Phase I clinical evaluation in healthy volunteers for metabolic syndrome and non-alcoholic steatohepatitis (NASH) indications, with documented pharmacokinetic and pharmacodynamic characterization under clinical trial identifiers NCT01998659 and NCT01998672 [2].

Why PX-102 trans racemate Cannot Be Substituted with Other Non-Steroidal FXR Agonists


Simple substitution of PX-102 trans racemate with another non-steroidal FXR agonist is not scientifically or pharmacologically valid due to compound-specific differences in hepatic versus intestinal FXR activation bias, enantiomeric composition, and downstream safety profile. Published comparative analyses demonstrate that PX-102 exhibits predominant hepatic FXR transcriptional activity without intestinal bias, whereas next-generation analogs such as cilofexor were deliberately engineered to shift activation toward the intestine to mitigate ALT elevation [1]. Furthermore, the trans racemate form (EC50 32/34 nM) differs measurably in potency from the enantiopure (-)-trans isomer (EC50 18/29 nM), meaning that stereochemical composition directly impacts assay outcomes [2]. These differences preclude generic interchangeability in both research and reference standard applications.

PX-102 trans racemate: Quantified Differentiation Evidence Against FXR Agonist Comparators


PX-102 trans racemate vs. (-)-PX20606 trans isomer: Enantiomeric Composition Drives 1.8-Fold and 1.2-Fold Potency Differences

PX-102 trans racemate (comprising both (R,R)- and (S,S)-enantiomers) exhibits 1.78-fold lower potency in FRET assay (32 nM vs. 18 nM) and 1.17-fold lower potency in M1H assay (34 nM vs. 29 nM) compared to the enantiopure (-)-PX20606 trans isomer [1]. Both compounds share identical molecular formula and weight (C29H22Cl3NO4, MW 554.85) and were characterized using the same assay platforms (FRET and M1H FXR transactivation assays) .

Stereochemistry FXR Agonist Potency Chiral Resolution

PX-102 vs. PX20606 (Parent): Differential Assay Sensitivity Across hFXR and mFXR Reveals Species-Dependent Potency Gap

PX-102 trans racemate (as PX20606) demonstrates a 4.4-fold higher potency for human FXR (hFXR) compared to mouse FXR (mFXR) in Gal4-FXR transactivation assays: EC50 = 50 nM (hFXR) versus EC50 = 220 nM (mFXR) . In contrast, earlier-generation FXR agonists such as GW4064 show more balanced species cross-reactivity (reported EC50 of approximately 70 nM in standard FXR assays) [1]. The substantial species gap observed with PX-102 necessitates careful consideration when extrapolating in vivo murine pharmacology to human translational relevance.

Species-Specific Pharmacology FXR Transactivation Assay Validation

PX-102 vs. Cilofexor: Distinct Tissue Activation Bias Drives Safety Profile Differentiation in Clinical Translation

Direct comparative analysis from the cilofexor development program demonstrates that PX-102 exhibits hepatic-biased FXR transcriptional activity without preferential intestinal activation, whereas cilofexor was engineered to shift activation bias toward the intestine [1][2]. Gene expression analysis from rodent studies confirmed that cilofexor, but not PX-102, displayed biased FXR transcriptional activity in the intestine compared to the liver [2]. This mechanistic difference correlated with clinical outcomes: PX-102 produced a 2-fold increase in alanine aminotransferase (ALT) activity in healthy volunteers at clinically relevant doses, while cilofexor elicited only minor ALT changes under comparable conditions [1].

Tissue-Selective FXR Activation Hepatotoxicity Clinical Safety

PX-102 vs. Obeticholic Acid (OCA): Comparable Hepatocellular Mitochondrial Impairment Confirmed in Dose-Response In Vivo Model

In a direct comparative toxicological study, both PX-102 and the steroidal FXR agonist obeticholic acid (OCA) reduced mitochondrial function in hepatocytes and promoted cell apoptosis via the FXR/SHP pathway [1]. The dose-related injurious effects were confirmed in a high-fat diet mouse model: PX-102 at 5 mg/kg and 15 mg/kg produced liver injury comparable to OCA at 10 mg/kg and 30 mg/kg [1]. Both compounds caused decreased expression of hepatocyte-specific genes and disruption of hepatic functions, with gene ablation or inhibition of FXR or SHP ameliorating the cytotoxicities [1].

Hepatotoxicity Mitochondrial Function FXR/SHP Pathway

PX-102 Pharmacodynamic Differentiation: FGF19-Independent Bile Acid Synthesis Suppression at Low Doses

In a human Phase I pharmacodynamic study, PX-102 at 0.15 mg/kg reduced serum C4 (7α-hydroxy-4-cholesten-3-one), a marker of bile acid synthesis, by 80% at 8 hours post-dose, while serum FGF19 levels remained unchanged [1][2]. This temporally dissociated response demonstrates hepatic FXR-mediated suppression of bile acid synthesis independent of intestinal FXR-FGF19 signaling. At higher doses (>0.3 mg/kg), FGF19 increased up to 1600% in a dose-dependent manner, while C4 remained suppressed by >80%. Notably, 24 hours after the highest dose (4.5 mg/kg), C4 remained suppressed by 95% even though FGF19 had returned to baseline [1].

Bile Acid Metabolism FGF19 Signaling Pharmacodynamics

PX-102 in vivo Efficacy: Steatosis Clearance and Fibrosis Reduction in Murine NASH Models

PX-102 demonstrates significant therapeutic efficacy in preclinical NASH models. In a streptozotocin-induced mouse model of NASH, 10 weeks of PX-102 treatment resulted in significant clearance of severe steatosis, accompanied by reduction in lipid droplet size [1]. In a rat model, six weeks of PX-102 treatment led to a decrease in fibrotic structures [1]. Additionally, PX-102 induces high-density lipoprotein-mediated transhepatic cholesterol efflux and prevents atherosclerosis in cholesteryl ester transfer protein transgenic low-density lipoprotein receptor (-/-) mice [2].

NASH Steatosis Fibrosis In Vivo Pharmacology

PX-102 trans racemate: Research and Industrial Application Scenarios Based on Quantified Differentiation Evidence


Hepatic-Biased FXR Agonist Reference Standard for Tissue-Selectivity Profiling

Use PX-102 trans racemate as the established hepatic-biased FXR agonist reference compound in comparative tissue-selectivity assays. As documented in the cilofexor development program, PX-102 exhibits hepatic-biased FXR transcriptional activity without intestinal bias, producing a 2-fold ALT elevation in human Phase I studies that distinguishes it from intestinally-biased analogs such as cilofexor [1]. This application is supported by gene expression analysis from rodent studies confirming that cilofexor, but not PX-102, displayed biased FXR transcriptional activity in the intestine compared to the liver [1].

FXR/SHP-Mediated Hepatotoxicity Mechanistic Studies with Non-Steroidal Scaffold

Employ PX-102 as a non-steroidal FXR agonist for investigating FXR/SHP pathway-mediated hepatotoxicity mechanisms. Direct comparative toxicological data demonstrate that PX-102 at 5 mg/kg and 15 mg/kg produces dose-related liver injury comparable to the steroidal agonist OCA at 10 mg/kg and 30 mg/kg in a high-fat diet mouse model [1]. The use of PX-102 enables hepatotoxicity studies without the confounding structural and pharmacological effects associated with the steroidal bile acid scaffold of OCA [1].

Human Pharmacodynamic Benchmark for FGF19-Independent Bile Acid Synthesis Suppression

Use PX-102 as a tool compound to investigate hepatic FXR-mediated, FGF19-independent bile acid synthesis suppression. Human Phase I data establish that 0.15 mg/kg PX-102 reduces serum C4 by 80% without increasing FGF19, while at 4.5 mg/kg, C4 remains suppressed by 95% at 24 hours after FGF19 has returned to baseline [1][2]. This unique dose-dependent uncoupling profile makes PX-102 the best-characterized reference compound for distinguishing hepatic versus intestinal FXR signaling contributions in human-relevant pharmacodynamic studies.

Chiral Reference Standard for FXR Agonist Stereochemistry-Activity Relationship Studies

Utilize PX-102 trans racemate as the benchmark racemic reference for comparative stereochemical studies of FXR agonist enantiomers. The trans racemate (EC50 32/34 nM) provides a defined 1.78-fold lower potency baseline relative to the enantiopure (-)-trans isomer (EC50 18/29 nM) when tested under identical FRET and M1H assay conditions [1][2]. This well-characterized potency differential enables researchers to validate chiral separation methods and to calibrate structure-activity relationship (SAR) studies investigating enantiomer-specific FXR pharmacology.

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